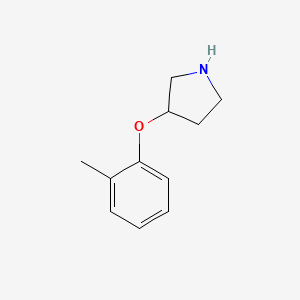

3-(2-Methylphenoxy)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Methylphenoxy)pyrrolidine is an organic compound that belongs to the class of secondary amines. It is characterized by a pyrrolidine ring substituted with a 2-methylphenoxy group. This compound is used primarily in research settings and has various applications in chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenoxy)pyrrolidine typically involves the reaction of 2-methylphenol with pyrrolidine. The process can be carried out under reflux conditions with a suitable solvent such as toluene or ethanol. The reaction is facilitated by the presence of a base like sodium hydroxide or potassium carbonate, which helps in the deprotonation of the phenol group, allowing it to react with the pyrrolidine.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Methylphenoxy)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace the existing substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated or aminated derivatives.

Applications De Recherche Scientifique

3-(2-Methylphenoxy)pyrrolidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged to create novel products.

Mécanisme D'action

The mechanism of action of 3-(2-Methylphenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the pyrrolidine ring can participate in π-π stacking or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Pyrrolidine: A simple five-membered nitrogen-containing ring, used as a building block in organic synthesis.

2-Methylphenol:

Phenoxyacetic Acid: A phenoxy derivative used in the synthesis of herbicides and pharmaceuticals.

Uniqueness: 3-(2-Methylphenoxy)pyrrolidine is unique due to its combined structural features of a pyrrolidine ring and a phenoxy group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.

Activité Biologique

3-(2-Methylphenoxy)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₅NO

Molecular Weight: 177.243 g/mol

CAS Number: 46196-54-7

The compound features a pyrrolidine ring substituted at the 3-position with a 2-methylphenoxy group, which enhances its interaction with various biological targets. Its chiral nature allows for different stereoisomers, potentially leading to variations in biological activity.

This compound's mechanism of action primarily involves its interaction with neurotransmitter systems. Research indicates that it may modulate serotonin receptors, influencing mood regulation and anxiety responses. This modulation suggests potential applications in treating depression and anxiety disorders.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, at concentrations around 50 µM, it effectively inhibits the secretion of virulence factors in pathogenic bacteria, indicating its potential as an antimicrobial agent.

Anticancer Potential

In vitro assays have demonstrated that this compound may induce apoptosis in cancer cell lines. Preliminary results suggest a concentration-dependent effect on cell viability and proliferation, highlighting its potential as an anticancer therapeutic.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to similar compounds as follows:

| Compound | Structure | Biological Activity |

|---|---|---|

| (S)-3-(2-Methylphenoxy)pyrrolidine | Similar to (3R) but differs in stereochemistry | Potentially different due to chirality |

| 4-(Tert-butyl)-2-methylphenol | Precursor in synthesis | Moderate antimicrobial activity |

| Pyrrolidine | Core structure | Limited biological activity on its own |

The unique substitution pattern of this compound contributes to its distinct chemical properties and potential therapeutic applications compared to these related compounds.

Case Studies and Research Findings

- Pendergrass et al. (2020) : Demonstrated significant inhibition of the type III secretion system (T3SS) in pathogenic bacteria, suggesting a role in virulence factor modulation.

- Anticancer Studies : Various studies have indicated that the compound can induce apoptosis in several cancer cell lines, with ongoing research aimed at elucidating the specific pathways involved.

Propriétés

IUPAC Name |

3-(2-methylphenoxy)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-4-2-3-5-11(9)13-10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVMFYNEGPHLSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592919 |

Source

|

| Record name | 3-(2-Methylphenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46196-54-7 |

Source

|

| Record name | 3-(2-Methylphenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.